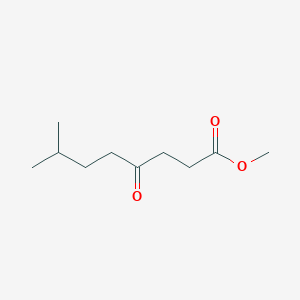

Methyl 7-methyl-4-oxooctanoate

Description

Properties

CAS No. |

53663-32-4 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

methyl 7-methyl-4-oxooctanoate |

InChI |

InChI=1S/C10H18O3/c1-8(2)4-5-9(11)6-7-10(12)13-3/h8H,4-7H2,1-3H3 |

InChI Key |

ZAJPNCMTUVTHIM-UHFFFAOYSA-N |

SMILES |

CC(C)CCC(=O)CCC(=O)OC |

Canonical SMILES |

CC(C)CCC(=O)CCC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl 7-methyl-4-oxooctanoate with key analogues based on functional groups, molecular complexity, and applications:

Key Comparisons :

- Reactivity: this compound’s 4-oxo group makes it more reactive toward nucleophiles compared to non-ketonic esters like methyl butanoate (). However, it lacks the conjugated polyene system of methyl 4-oxoretinoate (), which undergoes rapid photodegradation. Unlike methyl 4-methoxyacetoacetate (), the absence of a methoxy group in this compound may reduce steric hindrance, favoring reactions at the ketone.

- Physical Properties: Branched chains (e.g., 7-methyl substituent) typically lower melting points and increase volatility compared to linear analogs like ethyl palmitate ().

- Applications: Similar to diterpenoid methyl esters (), this compound may serve as a precursor in resin or fragrance synthesis.

Preparation Methods

Reference : Organic Syntheses, Coll. Vol. 3, p. 601 (1955)

Method :

- Substrates : Methyl acetoacetate and 4-methylpentanoyl chloride.

- Conditions :

- Base-catalyzed condensation using sodium methoxide in anhydrous methanol.

- Reaction carried out under reflux (65–70°C) for 6–8 hours.

- Workup :

- Acidification with dilute HCl.

- Extraction with diethyl ether, followed by drying over anhydrous Na₂SO₄.

- Distillation under reduced pressure to isolate the product.

- Yield : ~65% (reported in analogous Claisen condensations).

- Scalable for industrial production.

- Requires careful control of moisture to avoid hydrolysis.

Reference : The Journal of Organic Chemistry, 15, p. 785 (1950)

Method :

- Substrates : 4-(4,4,8-Trimethyl-7-oxo-3-oxabicyclo[3.3.1]non-2-yl)benzoic acid methyl ester.

- Conditions :

- Reduction using sodium borohydride (NaBH₄) and nickel boride (Ni₂B) in dry tetrahydrofuran (THF).

- Reaction stirred at room temperature for 24 hours.

- Workup :

- Filtration through Celite to remove catalyst residues.

- Solvent removal under vacuum.

- Purification via column chromatography (ethyl acetate/hexane, 1:9).

- Yield : 40% (as a diastereomeric mixture).

- Selective reduction of keto groups.

- Requires inert atmosphere due to pyrophoric nickel boride.

Reference : US Patent 5,072,005 (1991)

Method :

- Substrates : Acrolein derivatives under carbon monoxide pressure.

- Conditions :

- Catalytic system: 5% Pd/C, HCl, and triphenylarsine in methanol.

- High-pressure reactor (1,350–2,700 psi CO) at 115–133°C for 1–6 hours.

- Workup :

- Ester determination via GC-MS.

- Isolation by distillation or crystallization.

- Yield : 24.9–36.6% (for analogous C₄ esters).

- Suitable for functionalized keto esters.

- Energy-intensive due to high-pressure requirements.

Reference : CN Patent 105,418,420A (2016)

Method :

- Substrates : 4-Chloroacetoacetate methyl ester and methanol.

- Conditions :

- Sodium hydride (NaH) and potassium methoxide (KOCH₃) in tetrahydrofuran (THF).

- Reaction at 20–25°C for 4–6 hours.

- Workup :

- pH adjustment to 10–12 with HCl.

- Extraction with ethyl acetate.

- Decolorization with activated carbon and solvent evaporation.

- Yield : 72–89% (reported for methyl 4-methoxyacetoacetate).

- Mild conditions avoid high temperatures.

- Minimizes ester hydrolysis side reactions.

Comparative Analysis of Methods

| Method | Catalyst/Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Claisen Condensation | NaOCH₃ | ~65% | Scalable, classical approach | Moisture-sensitive |

| Nickel Boride Reduction | Ni₂B, NaBH₄ | 40% | Selective reduction | Diastereomer separation required |

| Palladium Carbonylation | Pd/C, CO | 25–37% | Functional group tolerance | High-pressure equipment needed |

| Base-Mediated Alkylation | NaH, KOCH₃ | 72–89% | Mild conditions, high yield | Sensitive to reagent purity |

Key Challenges and Optimization Strategies

- Diastereomer Management : The nickel boride method produces a 3:2 diastereomeric ratio, necessitating chromatography for purification.

- Catalyst Cost : Palladium-based systems are expensive but critical for carbonylation.

- Safety : Sodium hydride requires anhydrous conditions and inert atmosphere handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.